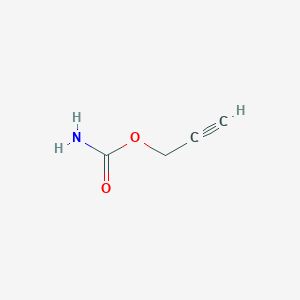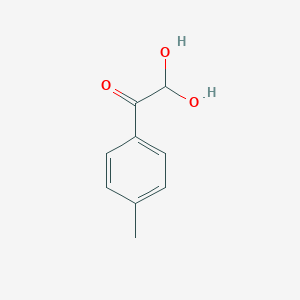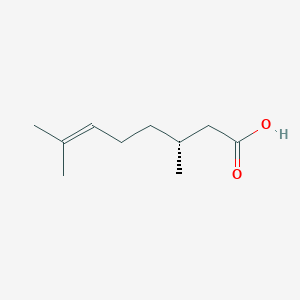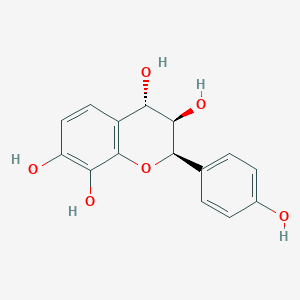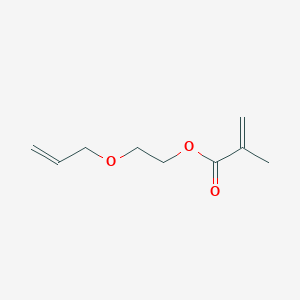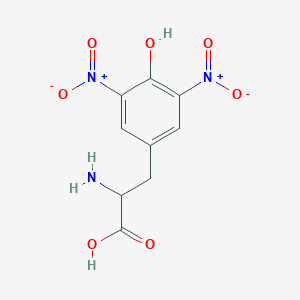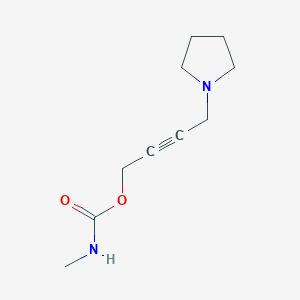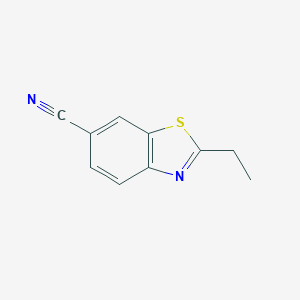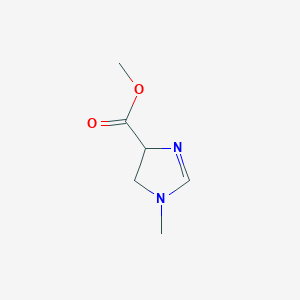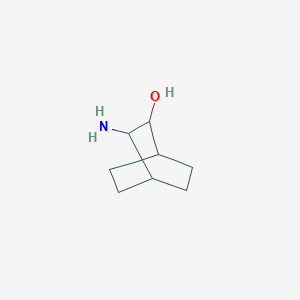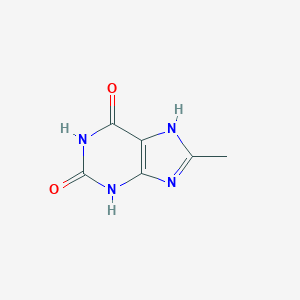
3,7-Dihydro-8-methyl-1H-purine-2,6-dione
Übersicht
Beschreibung
The compound "3,7-Dihydro-8-methyl-1H-purine-2,6-dione" is a derivative of the purine family, which is a key structure in many biological molecules, including DNA and RNA. Purine derivatives have been extensively studied due to their biological relevance and potential therapeutic applications.
Synthesis Analysis
The synthesis of purine derivatives has been a subject of interest in medicinal chemistry. For instance, a series of substituted analogues based on the purine ring system have been synthesized, showing antiinflammatory activity in the adjuvant-induced arthritis rat model . Another study reports the synthesis of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are characterized by NMR and ESI MS data . Additionally, new methods for synthesizing imidazo[1,2,3-cd]purine derivatives have been developed, which involve intramolecular alkylation . A one-step procedure for preparing thiazolo[2,3-f]purine derivatives via reaction with thiiranes has also been reported . Furthermore, a series of pyrimido[1,2,3-cd]purine derivatives with a triazole ring have been synthesized through cycloaddition reactions .
Molecular Structure Analysis
The molecular structure and intermolecular interactions of purine derivatives are crucial for their biological activity. A quantitative analysis of the intermolecular interactions in a xanthine derivative, which is structurally related to purine, has been performed. This study revealed an anisotropic distribution of interaction energies, including coulombic and dispersion forces, which could inform the design of new materials .
Chemical Reactions Analysis
The chemical reactivity of purine derivatives is influenced by their molecular structure. The studies mentioned provide insights into various chemical reactions that purine derivatives can undergo, such as cyclooxygenase inhibitory activity , inhibition of DPP-IV , and reactions with thiiranes to form thiazolo[2,3-f]purine derivatives . These reactions are important for the development of new drugs and materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure and substituents. The studies do not provide explicit details on these properties; however, the synthesis and structural analysis imply that these compounds are stable enough for biological assays and have specific interactions based on their molecular framework .
Wissenschaftliche Forschungsanwendungen
Synthesis Methods
- New Synthesis Techniques : Researchers have developed new methods for synthesizing derivatives of 3,7-Dihydro-8-methyl-1H-purine-2,6-dione. These methods involve reactions with different reagents and have yielded various derivatives in significant yields. This demonstrates the compound's versatility in chemical synthesis (Khaliullin & Klen, 2010).
Protective Groups in Synthesis
- Use of Protective Groups : In the synthesis of certain derivatives, the use of protective groups like thietanyl has been essential. This approach aids in the synthesis of compounds that might otherwise be difficult to produce due to the reactivity of certain positions on the xanthine molecule (Khaliullin et al., 2020).
Molecular Structure Analysis
- Vibrational Characteristics and Structure : Studies have been conducted to understand the molecular structure and vibrational characteristics of xanthine and its derivatives. These studies provide insights into the physical and chemical properties of these compounds, which are crucial for their potential applications (Gobre et al., 2010).
Impurity Characterization
- Characterization of Impurities : Research has also focused on identifying and characterizing impurities in compounds related to xanthine, such as 8-chlorotheophylline. This is important for ensuring the purity and safety of pharmaceutical preparations containing xanthine derivatives (Desai et al., 2011).
Photochemical Synthesis
- Photochemical Synthesis : Xanthine derivatives have been synthesized using photochemistry. This innovative approach opens up new pathways for the production of novel compounds, which could have various applications (Han et al., 2008).
Safety And Hazards
Methylxanthines, which include caffeine, aminophylline, IBMX, paraxanthine, pentoxifylline, theobromine, theophylline, and 7-methylxanthine (heteroxanthine), among others, affect the airways, increase heart rate and force of contraction, and at high concentrations can cause cardiac arrhythmias . In high doses, they can lead to convulsions that are resistant to anticonvulsants . Methylxanthines induce gastric acid and pepsin secretions in the gastrointestinal tract . Methylxanthines are metabolized by cytochrome P450 in the liver . If swallowed, inhaled, or exposed to the eyes in high amounts, xanthines can be harmful, and may cause an allergic reaction if applied topically .
Eigenschaften
IUPAC Name |
8-methyl-3,7-dihydropurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-2-7-3-4(8-2)9-6(12)10-5(3)11/h1H3,(H3,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAPDZBZLSXHQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169610 | |
| Record name | 3,7-Dihydro-8-methyl-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dihydro-8-methyl-1H-purine-2,6-dione | |
CAS RN |
17338-96-4 | |
| Record name | 3,9-Dihydro-8-methyl-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17338-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dihydro-8-methyl-1H-purine-2,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017338964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17338-96-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22739 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,7-Dihydro-8-methyl-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dihydro-8-methyl-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




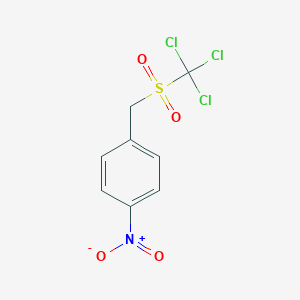
![5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B100757.png)
